Methyl 5-methyl-3-(trifluoromethyl)picolinate
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Overview
Description
Methyl 5-methyl-3-(trifluoromethyl)picolinate is an organic compound belonging to the class of picolinates It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(trifluoromethyl)picolinate typically involves the reaction of 5-methyl-3-(trifluoromethyl)pyridine with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-(trifluoromethyl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-methyl-3-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 5-methyl-3-(trifluoromethyl)pyridine-2-methanol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methyl-3-(trifluoromethyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Methyl 5-methyl-3-(trifluoromethyl)picolinate can be compared with other similar compounds such as:
Methyl 3-fluoro-5-(trifluoromethyl)picolinate: Similar structure but with a fluorine atom instead of a methyl group.
Methyl 5-chloro-3-(trifluoromethyl)picolinate: Contains a chlorine atom instead of a methyl group.
Methyl 5-bromo-3-(trifluoromethyl)picolinate: Contains a bromine atom instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
methyl 5-methyl-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-3-6(9(10,11)12)7(13-4-5)8(14)15-2/h3-4H,1-2H3 |
InChI Key |
JSAOGLSZHPWDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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